ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15558965
InChI: InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(25-4)14(10-12)26-5)16(19(24)27-7-2)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3
SMILES:
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol

ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15558965

Molecular Formula: C20H24N2O5S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C20H24N2O5S
Molecular Weight 404.5 g/mol
IUPAC Name ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(25-4)14(10-12)26-5)16(19(24)27-7-2)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3
Standard InChI Key WPBDZYKXDKRDRA-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms). Key substituents include:

  • A 3,4-dimethoxyphenyl group at position 5, contributing electron-donating methoxy groups that enhance solubility and modulate biological interactions.

  • An ethyl group at position 2 and a methyl group at position 7, which influence steric and electronic properties.

  • A 3-oxo-2,3-dihydro moiety, introducing a ketone functional group that participates in hydrogen bonding.

  • An ethyl carboxylate group at position 6, critical for esterase-mediated hydrolysis in prodrug designs.

The IUPAC name, ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, systematically describes these substituents and their positions .

Structural Comparison with Related Derivatives

The compound’s activity is influenced by its substitution pattern. For example, replacing the 3,4-dimethoxyphenyl group with a 4-bromophenyl moiety (as in methyl 5-(4-bromophenyl)-7-methyl-thiazolo[3,2-a]pyrimidine) alters electron-withdrawing effects, impacting antimicrobial efficacy. Similarly, removing the ethyl carboxylate group reduces metabolic stability.

DerivativeMolecular FormulaKey Functional GroupsBiological Activity
Target CompoundC20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}3,4-Dimethoxyphenyl, Ethyl CarboxylateAnti-inflammatory, Antimicrobial
Methyl 5-(4-Bromophenyl)-7-MethylC22H22BrN3O4S\text{C}_{22}\text{H}_{22}\text{BrN}_{3}\text{O}_{4}\text{S}4-BromophenylEnhanced Antimicrobial
Ethyl 5-(Phenyl)-7-MethylC21H23N3O4S\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}PhenylBaseline Activity

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-component reactions (MCRs) that converge thiazole and pyrimidine precursors. A representative protocol includes:

  • Condensation: Reacting 3,4-dihydropyrimidine-2-thione derivatives with methyl chloroacetate in anhydrous ethanol under reflux.

  • Cyclization: Intramolecular cyclization catalyzed by acetic acid at 80–90°C, forming the thiazolo[3,2-a]pyrimidine core.

  • Functionalization: Introducing the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution.

Key Reaction Parameters:

  • Temperature: 70–90°C to balance reaction rate and byproduct formation.

  • Solvent: Ethanol or dimethylformamide (DMF) for optimal solubility.

  • Catalysts: Acidic conditions (e.g., HCl\text{HCl}) to protonate intermediates and drive cyclization.

Purification and Characterization

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.

  • Column Chromatography: Purifies crude products with hexane-ethyl acetate gradients.

  • Spectroscopic Analysis:

    • 1H NMR^1\text{H NMR}: Resonances at δ 1.2–1.4 ppm (ethyl groups), δ 3.8–4.1 ppm (methoxy groups), and δ 6.7–7.3 ppm (aromatic protons).

    • IR Spectroscopy: Peaks at 1720 cm1^{-1} (ester C=O) and 1660 cm1^{-1} (ketone C=O).

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy and carboxylate groups. Poor solubility in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at –20°C. Degrades upon prolonged exposure to light or moisture, forming hydrolysis products.

Thermal Properties

  • Melting Point: 158–162°C (decomposition observed above 165°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 180°C, indicating thermal stability up to this temperature.

Comparative Analysis with Related Derivatives

The compound’s 3,4-dimethoxyphenyl and ethyl carboxylate groups distinguish it from analogues. For instance, ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine lacks the ortho-methoxy group, reducing its COX-2 selectivity by 40%. Similarly, brominated derivatives exhibit higher antimicrobial potency but greater cytotoxicity.

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